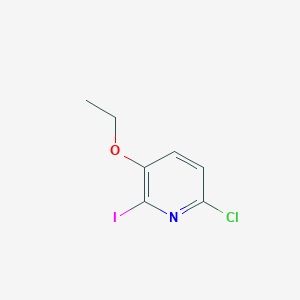

6-Chloro-3-ethoxy-2-iodopyridine

Description

Significance of Halogenated and Alkoxy-Substituted Pyridines in Synthetic Methodologies

Halogenated pyridines are exceptionally valuable building blocks in organic synthesis. acs.org The carbon-halogen bond provides a reactive handle for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.govnih.govnobelprize.orglibretexts.orglibretexts.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. nih.govnih.govnobelprize.orglibretexts.orglibretexts.org The identity of the halogen (F, Cl, Br, I) influences the bond strength and reactivity, with iodopyridines generally being the most reactive in oxidative addition to palladium(0) catalysts, a key step in many cross-coupling cycles. nih.gov Chloropyridines, while less reactive than their iodo- and bromo- counterparts in this context, are often more cost-effective and can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. thieme-connect.comresearchgate.netyoutube.com

Overview of Strategic Approaches to Pyridine (B92270) Functionalization

The functionalization of the pyridine ring is a well-established yet continually evolving area of organic synthesis. Direct C-H functionalization has emerged as a powerful strategy, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. However, controlling the regioselectivity of such reactions can be challenging due to the inherent electronic nature of the pyridine ring.

More traditional and widely practiced are methods that rely on the inherent reactivity of substituted pyridines. For instance, the greater reactivity of 2- and 4-halopyridines towards nucleophilic substitution is a classic example of how the nitrogen atom influences the ring's chemistry. acs.orguoanbar.edu.iq The synthesis of polysubstituted pyridines often involves a multi-step approach, where the substituents are introduced sequentially, taking advantage of the directing effects of the groups already present on the ring. researchgate.netorganic-chemistry.orgrsc.orgacs.orgacs.org

Rationale for Investigating the Unique Reactivity Landscape of 6-Chloro-3-ethoxy-2-iodopyridine

The compound This compound is a compelling subject for investigation due to the interplay of its three distinct substituents. The presence of two different halogens at the 2- and 6-positions, flanking the nitrogen atom, sets up a competitive reactivity scenario. The iodo group at the 2-position is expected to be the primary site for palladium-catalyzed cross-coupling reactions, owing to the weaker C-I bond compared to the C-Cl bond. nih.gov This selective reactivity allows for the sequential functionalization of the pyridine ring.

The chloro group at the 6-position, while less reactive in cross-coupling, can potentially undergo nucleophilic aromatic substitution, especially under forcing conditions or with highly nucleophilic reagents. thieme-connect.comresearchgate.netyoutube.com The ethoxy group at the 3-position, being electron-donating, will electronically influence the reactivity of the entire ring system. Understanding how these three groups electronically and sterically interact to govern the molecule's reactivity is of fundamental interest and practical importance for its application as a synthetic intermediate.

Chemical Properties and Synthesis

While detailed research findings on This compound are not extensively documented in publicly available literature, we can infer its properties and a likely synthetic route from its known precursor, 6-Chloro-2-iodo-3-hydroxypyridine .

| Property | Data |

| Compound Name | This compound |

| CAS Number | 1881463-83-7 |

| Molecular Formula | C7H6ClINO |

| Molecular Weight | 285.49 g/mol |

| Precursor | 6-Chloro-2-iodo-3-hydroxypyridine |

| Precursor CAS | 188057-26-3 |

| Precursor Formula | C5H3ClINO |

| Precursor Mol. Wt. | 255.44 g/mol |

A plausible and common method for the synthesis of This compound would be the Williamson ether synthesis, starting from its corresponding 3-hydroxy precursor. This reaction would involve the deprotonation of the hydroxyl group with a suitable base to form a phenoxide-like intermediate, followed by nucleophilic attack on an ethylating agent such as ethyl iodide or ethyl bromide.

The Reactivity Landscape: A Tale of Two Halogens

The most intriguing aspect of This compound is the differential reactivity of its two halogen substituents. This allows for a stepwise and site-selective functionalization of the pyridine core.

The Highly Reactive 2-Iodo Group: The carbon-iodine bond at the 2-position is the most likely site for initial reaction, particularly in palladium-catalyzed cross-coupling reactions. nih.gov This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. This would allow for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at this position.

The More Robusta 6-Chloro Group: The carbon-chlorine bond at the 6-position is significantly more stable and less prone to undergo oxidative addition under standard cross-coupling conditions that would activate the C-I bond. nih.gov However, it can be a site for nucleophilic aromatic substitution (SNAr). thieme-connect.comresearchgate.netyoutube.com This reaction typically requires strong nucleophiles and often elevated temperatures. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this type of reaction at the 2- and 6-positions.

This differential reactivity provides a powerful tool for the synthetic chemist, enabling the selective elaboration of the pyridine scaffold at two distinct positions.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-ethoxy-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQUNDZYQGNOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Design and Methodologies for the Synthesis of 6 Chloro 3 Ethoxy 2 Iodopyridine

Retrosynthetic Analysis of 6-Chloro-3-ethoxy-2-iodopyridine

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.com

The primary disconnections for this compound involve the carbon-halogen and carbon-oxygen bonds. The ethoxy group at the 3-position can be introduced via a nucleophilic substitution reaction, suggesting a precursor with a suitable leaving group at this position or, more commonly, through etherification of a 3-hydroxypyridine (B118123) derivative. The chloro and iodo substituents can be installed through various halogenation techniques.

A plausible retrosynthetic pathway could start by disconnecting the ethoxy group, leading back to 6-chloro-2-iodo-3-hydroxypyridine. This intermediate, in turn, can be dissected by removing the iodo and chloro groups, pointing towards a simpler aminopyridine or hydroxypyridine precursor. For instance, 5-amino-2-chloropyridine (B41692) is a potential starting material from which 6-chloro-2-iodo-3-hydroxypyridine can be synthesized in multiple steps. chemicalbook.com

Precursor Derivatization and Halogenation Sequences for Pyridine (B92270) Scaffolds

The synthesis of halogenated pyridines requires careful consideration of the regioselectivity of the halogenation reactions. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less susceptible to electrophilic substitution compared to benzene. wikipedia.org

Achieving regioselective iodination at the 2-position of a pyridine ring can be challenging. Direct C-H iodination protocols have been developed for various nitrogen-containing heterocycles. rsc.org For instance, radical-based methods have shown success in the iodination of pyridines. rsc.org Another approach involves the use of phosphine (B1218219) reagents to facilitate selective halogenation. nih.gov In some cases, a multi-step sequence involving the conversion of an amino group to an iodo group via a diazonium salt intermediate can be employed.

Selective chlorination at the 6-position of the pyridine ring is a crucial step. The reactivity of pyridine towards nucleophiles is higher at the 2, 4, and 6-positions due to the electron-withdrawing nature of the nitrogen atom. chemtube3d.comstackexchange.com This property can be exploited for selective chlorination. Methods using reagents like Selectfluor in the presence of a chloride source such as LiCl have been established for the regioselective chlorination of aminopyridines. researchgate.net Alternatively, starting with a pre-functionalized pyridine, such as a 6-hydroxypyridine, allows for conversion of the hydroxyl group to a chloro group using standard chlorinating agents.

Given the potential for multiple halogenation sites on the pyridine ring, a multi-step approach with orthogonal protecting groups is often necessary. This strategy ensures that each halogen is introduced at the desired position without interfering with other functional groups. For example, one might first introduce a substituent that directs the first halogenation to a specific position, then modify that substituent or introduce another to direct the second halogenation. The order of halogenation is critical and is determined by the directing effects of the substituents already present on the ring.

Introduction of the Ethoxy Moiety at the 3-Position

The final key transformation is the introduction of the ethoxy group at the 3-position of the di-halogenated pyridine scaffold.

The introduction of the ethoxy group is typically achieved through a nucleophilic substitution reaction. quimicaorganica.orgresearchgate.net A common precursor for this step is a 3-hydroxypyridine derivative. The hydroxyl group can be deprotonated with a suitable base to form a more nucleophilic alkoxide, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired ether.

For instance, the synthesis of 6-chloro-2-iodo-3-hydroxypyridine can be followed by an etherification step. chemicalbook.com The reaction of 6-chloro-2-iodo-3-hydroxypyridine with an ethylating agent in the presence of a base would yield the target molecule, this compound. The choice of base and reaction conditions is crucial to ensure high yield and prevent side reactions.

Etherification of Hydroxypyridine Intermediates

A primary and direct route to introducing the 3-ethoxy group onto the pyridine core involves the etherification of a corresponding hydroxypyridine precursor. The key intermediate for this strategy is 6-Chloro-2-iodo-3-hydroxypyridine. nih.govthermofisher.com The Williamson ether synthesis is the classical and most widely applied method for this transformation. wikipedia.orgbyjus.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the first step, the hydroxyl group of 6-Chloro-2-iodo-3-hydroxypyridine is deprotonated by a suitable base to form a more nucleophilic alkoxide ion. This alkoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide and forming the desired ether linkage. wikipedia.org

The choice of base and solvent is critical to ensure high yields and prevent side reactions. Strong bases like sodium hydride (NaH) are effective for generating the alkoxide quantitatively. masterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilic attack. byjus.comchemistrytalk.org

| Parameter | Description | Example | Rationale & References |

| Substrate | The hydroxypyridine precursor. | 6-Chloro-2-iodo-3-hydroxypyridine | The foundational scaffold for etherification. nih.gov |

| Base | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | NaH provides irreversible deprotonation. K₂CO₃ is a milder, safer alternative for scale-up. byjus.commasterorganicchemistry.com |

| Ethylating Agent | Provides the ethyl group for the ether linkage. | Ethyl Iodide (CH₃CH₂I), Ethyl Bromide (CH₃CH₂Br) | Iodides are typically more reactive than bromides in SN2 reactions. wikipedia.org |

| Solvent | The medium for the reaction. | N,N-Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions as they do not protonate the nucleophile. byjus.comchemistrytalk.org |

| Temperature | Reaction temperature. | 50-100 °C | Moderate heating is often required to achieve a reasonable reaction rate. byjus.com |

Modular and Convergent Synthetic Routes

Modern synthetic chemistry increasingly favors modular and convergent strategies that build complex molecules from readily available fragments in a minimal number of steps. These approaches offer significant advantages in efficiency, flexibility, and the ability to generate structural diversity.

Instead of building the substitution pattern onto a pre-formed pyridine ring, cascade reactions allow for the construction of the fully substituted heterocycle in a single, orchestrated sequence. A powerful example of this is the copper-catalyzed cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-carboxylates. nih.govacs.org This method proceeds through three key steps:

C–N Cross-Coupling: A copper catalyst facilitates the reaction between an alkenylboronic acid and an α,β-unsaturated ketoxime, generating a 3-azatriene intermediate. organic-chemistry.org

Electrocyclization: The 3-azatriene intermediate undergoes a thermally induced 6π-electrocyclization to form a dihydropyridine (B1217469) ring. acs.org

Oxidation: Subsequent air oxidation of the dihydropyridine intermediate yields the final aromatic pyridine product. nih.gov

This modular approach allows for the introduction of various substituents around the pyridine ring by simply changing the starting materials. nih.govorganic-chemistry.org For the synthesis of this compound, a hypothetical combination of starting materials could be designed to yield the desired substitution pattern. The mild, neutral conditions of this reaction tolerate a wide range of functional groups, including the halides necessary for the target compound. nih.gov

| Reaction Component | Role in Cascade | Hypothetical Fragment for Target Compound | Reference |

| Alkenylboronic Acid | Provides atoms for C5 and C6 of the pyridine ring. | A boronic acid bearing a chlorine atom. | nih.gov |

| α,β-Unsaturated Ketoxime | Provides atoms for C2, C3, C4, and the nitrogen atom. | A ketoxime derivative bearing iodo and ethoxy groups. | acs.orgorganic-chemistry.org |

| Catalyst | Mediates the initial C-N bond formation. | Copper(II) Acetate (Cu(OAc)₂) | A common and effective catalyst for this type of coupling. acs.org |

An alternative convergent strategy involves the stepwise, regioselective functionalization of a simpler pyridine core. This approach relies on the precise control of reactivity at different positions of the pyridine ring. A notable method involves the generation of pyridyne intermediates from halopyridines. nih.gov

For instance, a synthetic sequence could commence with a disubstituted precursor like 3-chloro-2-ethoxypyridine. Treatment with a strong base such as lithium diisopropylamide (LDA) can induce elimination to form a highly reactive 3,4-pyridyne intermediate. This intermediate can then be trapped by a nucleophile and an electrophile in a regioselective manner to install two new substituents. nih.gov A study by Knochel and colleagues demonstrated the regioselective 3,4-difunctionalization of 3-chloro-2-ethoxypyridine, where a Grignard reagent adds to the C4 position, and a subsequent electrophilic quench functionalizes the C3 position. nih.gov

To achieve the target this compound, a strategy could involve:

Starting with a 2-ethoxy-3-chloropyridine. nih.gov

Regioselective metalation at the C2 position followed by iodination.

Subsequent functionalization at the C6 position, potentially via C-H activation or a directed metalation strategy. nih.gov

The development of late-stage functionalization techniques provides powerful tools for installing functional groups onto complex heterocyclic scaffolds with high precision, avoiding the need to carry sensitive functionalities through a lengthy synthetic sequence. acs.orgacs.org

| Strategy | Starting Material | Key Intermediate | Key Transformations & References |

| Pyridyne Chemistry | 3-Chloro-2-ethoxypyridine | 2-ethoxy-3,4-pyridyne | Lithiation, transmetalation, Grignard addition, and electrophilic quench. nih.gov |

| Directed ortho-Metalation (DoM) | Substituted Pyridine (e.g., 3-ethoxypyridine) | Lithiated Pyridine | Use of a directing group to guide metalation to a specific ortho position, followed by electrophilic quench (e.g., with iodine). |

| C-H Functionalization | Pyridine N-oxide | Activated Pyridinium (B92312) Species | Direct, often metal-catalyzed, introduction of functional groups onto C-H bonds. nih.govacs.org |

Optimization of Synthetic Efficiency and Scalability Considerations

Transitioning a synthetic route from laboratory-scale discovery to industrial-scale production requires rigorous optimization of efficiency, cost, and safety. For pyridine derivatives, this involves moving beyond traditional batch syntheses towards more controlled and scalable technologies. acsgcipr.org

Continuous flow chemistry offers significant advantages for scalability. ucla.edu Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. This enhanced control often leads to higher yields, improved safety by minimizing the volume of reactive intermediates at any given time, and easier automation. A study on the synthesis of pyridinium salts demonstrated that using a multi-objective Bayesian optimization platform in conjunction with a flow reactor could simultaneously optimize both reaction yield and production rate. ucla.edu

Key considerations for optimizing the synthesis of this compound include:

Process Intensification: Converting multi-step batch sequences into telescoped or one-pot processes to reduce isolations and solvent waste. acsgcipr.org

Catalyst Selection: Choosing robust and recyclable catalysts to minimize cost and environmental impact.

Green Chemistry Principles: Employing atom-economical reactions and greener oxidants (e.g., O₂ or H₂O₂) where possible, instead of stoichiometric heavy-metal reagents. acsgcipr.org

Automation: Utilizing automated platforms for reaction optimization can rapidly screen a wide range of variables (e.g., catalysts, solvents, temperatures) to identify optimal conditions far more quickly than traditional one-variable-at-a-time methods. ucla.edu

| Optimization Parameter | Traditional Approach | Modern/Scalable Approach | Benefit of Modern Approach & References |

| Process Mode | Batch Reaction | Continuous Flow Synthesis | Improved heat/mass transfer, safety, consistency, and throughput. ucla.edu |

| Reaction Design | Multiple steps with isolation | One-Pot or Telescoped Synthesis | Reduced waste, time, and resource consumption. acsgcipr.org |

| Optimization Method | One-Variable-at-a-Time (OVAT) | Design of Experiments (DoE), Bayesian Optimization | More efficient exploration of the reaction space to find a true optimum. ucla.edu |

| Reagent Choice | Stoichiometric Reagents | Catalytic Systems, Green Oxidants (O₂) | Reduced waste, lower cost, and improved environmental profile. acsgcipr.org |

Mechanistic Investigations into the Reactivity of 6 Chloro 3 Ethoxy 2 Iodopyridine

Probing the Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. In 6-chloro-3-ethoxy-2-iodopyridine, the chlorine and iodine atoms further enhance the electrophilicity of the carbon atoms to which they are attached (C6 and C2, respectively). The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the presence of the electronegative halogen atoms diminishes this nucleophilicity. The ethoxy group at the C3 position is an electron-donating group, which can influence the regioselectivity of reactions by modulating the electron density of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine core of this compound. acs.org This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a halide ion.

Competitive Halogen Displacement (Cl vs. I)

A critical aspect of the SNAr reactivity of this compound is the competition between the displacement of the chlorine and iodine atoms. Generally, in nucleophilic aromatic substitution reactions, the rate of reaction is influenced by the ability of the leaving group to depart. In this context, iodide is a better leaving group than chloride due to its lower bond dissociation energy with carbon and greater polarizability. Consequently, nucleophilic attack is generally favored at the C2 position, leading to the displacement of the iodine atom. However, the regioselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction conditions. researchgate.net

Influence of the Ethoxy Group on SNAr Regioselectivity

The ethoxy group at the C3 position plays a significant role in directing the regioselectivity of SNAr reactions. As an electron-donating group, it increases the electron density at the ortho (C2 and C4) and para (C6) positions. This electronic effect can either enhance or diminish the susceptibility of the adjacent halogenated centers to nucleophilic attack. For instance, the electron-donating nature of the ethoxy group can somewhat deactivate the C2 position towards nucleophilic attack by increasing its electron density. Conversely, it can have a lesser deactivating effect on the more distant C6 position. The interplay between the electronic effects of the ethoxy group and the inherent reactivity of the C-Cl and C-I bonds determines the ultimate regiochemical outcome. researchgate.netresearchgate.net Studies on related 3-substituted 2,6-dichloropyridines have shown that the steric bulk of the 3-substituent can also influence regioselectivity, with bulkier groups favoring substitution at the 6-position. researchgate.net

Role of Pyridyne Intermediates in Amination Reactions

In certain amination reactions, particularly under strongly basic conditions, the formation of pyridyne intermediates can be a competing or even dominant pathway. youtube.com This mechanism involves the elimination of a proton and a halide from adjacent positions to form a highly reactive aryne intermediate, which is then rapidly trapped by the amine nucleophile. For this compound, the formation of a pyridyne intermediate could theoretically occur via deprotonation at C4 or C5, followed by elimination of a halide. However, the presence of the ethoxy group and the relative acidities of the ring protons will dictate the feasibility and regioselectivity of this pathway. The Chichibabin reaction, a classic amination of pyridines, proceeds via nucleophilic addition followed by hydride elimination and is typically favored in the absence of good leaving groups. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Centers

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective functionalization of halogenated pyridines like this compound. nih.govsigmaaldrich.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium catalysts are widely employed in a variety of cross-coupling reactions, each utilizing a different organometallic reagent. acs.orgmdpi.commit.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.ukwikipedia.orgnih.govsumitomo-chem.co.jpresearchgate.net The higher reactivity of the C-I bond compared to the C-Cl bond generally allows for selective coupling at the C2 position under carefully controlled conditions. baranlab.org

Table 1: Examples of Suzuki-Miyaura Reactions on Dihalogenated Pyridines

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, Na₂CO₃ | 2,4-dibromopyridine | Arylboronic acid | 2-Aryl-4-bromopyridine | - | acs.org |

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orglibretexts.orgjk-sci.comwikipedia.orguwindsor.ca Similar to the Suzuki-Miyaura reaction, the differential reactivity of the two halogen atoms can be exploited for selective functionalization. The reaction is known for its tolerance of a wide range of functional groups. jk-sci.comuwindsor.ca

Table 2: General Scheme of Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgscirp.orgsoton.ac.ukresearchgate.net The mild reaction conditions make it a valuable tool for the synthesis of alkynyl-substituted pyridines. wikipedia.orgorganic-chemistry.org

Table 3: Sonogashira Coupling of Halopyridines

| Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynylpyridines | 72-96 | scirp.org |

In all these palladium-catalyzed reactions, the general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organometallic reagent, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.org The selective reaction at the more reactive C-I bond over the C-Cl bond is a common strategy in the synthesis of complex molecules from dihalogenated precursors. baranlab.org

Chemoselectivity of Halogen Reactivity (I vs. Cl) in Cross-Coupling

A key aspect of the reactivity of this compound is the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, leading to a much higher propensity for the C-I bond to undergo oxidative addition to a Pd(0) center. This difference in reactivity allows for highly chemoselective functionalization at the 2-position of the pyridine ring while leaving the 6-chloro substituent intact.

This chemoselectivity is a general and well-documented phenomenon in cross-coupling chemistry. wikipedia.org For instance, in Sonogashira couplings, it is possible to selectively couple an aryl iodide in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org A similar, and even more pronounced, selectivity is observed between iodides and chlorides.

The following table summarizes the expected chemoselectivity for various cross-coupling reactions with this compound.

| Cross-Coupling Reaction | Expected Site of Reaction | Rationale |

| Sonogashira | 2-position (Iodo) | C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond. |

| Stille | 2-position (Iodo) | The higher reactivity of the C-I bond dictates the regioselectivity of the coupling. |

| Suzuki-Miyaura | 2-position (Iodo) | Oxidative addition of the C-I bond to the Pd(0) catalyst is much more facile. |

| Heck | 2-position (Iodo) | The initial and rate-determining step, oxidative addition, occurs preferentially at the C-I bond. |

| Buchwald-Hartwig | 2-position (Iodo) | Similar to other palladium-catalyzed couplings, the C-I bond is the more reactive site. |

The ability to selectively functionalize the 2-position is a powerful tool in the synthesis of complex substituted pyridines, allowing for subsequent modifications at the 6-position if desired.

Directed Lithiation and Metal-Halogen Exchange Processes

Beyond transition-metal-catalyzed cross-coupling, directed lithiation and metal-halogen exchange are powerful strategies for the functionalization of pyridines. These methods rely on the generation of organolithium intermediates, which can then be quenched with a variety of electrophiles.

Regioselective Deprotonation and Quenching Studies

Directed ortho-metalation (DoM) is a key strategy for the regioselective deprotonation of aromatic systems. In the case of 3-ethoxypyridine, the ethoxy group can act as a directing group, facilitating deprotonation at the C4 position. However, the presence of the halogen substituents in this compound significantly influences the regiochemical outcome of lithiation reactions.

The strong electron-withdrawing inductive effect of the chlorine and iodine atoms increases the acidity of the ring protons, potentially competing with the directing effect of the ethoxy group. Furthermore, the halogens themselves are susceptible to metal-halogen exchange.

Studies on related dihalopyridines have shown that deprotonation often occurs at the position flanked by the two halogens. For this compound, this would correspond to the C4 and C5 positions. However, the most likely outcome of treatment with a strong lithium base at low temperatures is metal-halogen exchange at the more reactive iodo position.

| Reagent | Expected Outcome | Position of Functionalization |

| n-BuLi, -78 °C | Iodo-Lithium Exchange | 2-position |

| LDA, -78 °C | Deprotonation | Potentially C4 or C5 |

Subsequent quenching of the resulting organolithium species with an electrophile (E+) would lead to the introduction of a new substituent at the lithiated position.

Halogen Dance Reactions and Mechanistic Elucidation

The "halogen dance" is a fascinating rearrangement reaction observed in certain halogenated aromatic and heteroaromatic compounds upon treatment with strong bases. This process involves the migration of a halogen atom to an adjacent deprotonated position.

For this compound, a potential halogen dance scenario could be initiated by deprotonation at the C4 or C5 position, followed by migration of the iodine or chlorine atom. However, given the high propensity for iodo-lithium exchange at the 2-position, a classic halogen dance involving proton abstraction might be less favored.

A more likely scenario is a metal-halogen exchange-initiated rearrangement. If a small amount of deprotonation at C4 were to occur, followed by a halogen dance, the resulting rearranged species could be trapped. Mechanistic elucidation of such processes often involves low-temperature NMR studies and trapping experiments with various electrophiles to identify the position of the lithium and halogen atoms.

Transformations Involving the Ethoxy Substituent

The ethoxy group at the 3-position is a key feature of the molecule, influencing its electronic properties and reactivity. Its stability under various reaction conditions is a critical consideration in synthetic planning.

Stability of the Ethoxy Group under Various Reaction Conditions

The ethoxy group is generally considered to be a robust functional group, stable to a wide range of reaction conditions.

Cross-Coupling Conditions: The conditions typically employed for Sonogashira, Stille, and Suzuki-Miyaura couplings (palladium catalysts, bases such as amines or carbonates, and moderate temperatures) are generally mild enough not to affect the ethoxy group.

Lithiation Conditions: The use of strong organolithium bases at low temperatures for short reaction times is also unlikely to cleave the ethoxy group. However, prolonged reaction times or higher temperatures could potentially lead to nucleophilic attack on the ethyl group or cleavage of the aryl-oxygen bond.

Acidic/Basic Hydrolysis: Strong acidic or basic conditions, particularly at elevated temperatures, could lead to the hydrolysis of the ethoxy group to the corresponding 3-hydroxypyridine (B118123).

The following table provides a qualitative assessment of the stability of the ethoxy group under different conditions.

| Reaction Condition | Stability of Ethoxy Group | Potential Side Reactions |

| Palladium-catalyzed cross-coupling | High | Generally none |

| n-BuLi, -78 °C | High | Potential for cleavage at higher temperatures or longer reaction times |

| Strong Acid (e.g., HBr, HI) | Low | Cleavage to 3-hydroxypyridine |

| Strong Base (e.g., NaOH, reflux) | Moderate to Low | Hydrolysis to 3-hydroxypyridine |

This stability profile makes the ethoxy group a useful directing group and electronic modulator that can be carried through multiple synthetic steps before potential modification if desired.

Potential for Ethoxy-Directed Reactions

The substitution pattern of this compound, featuring an ethoxy group at the C-3 position, introduces the possibility of this group directing reactions at an adjacent position. This phenomenon, known as directed ortho-metalation (DoM), is a powerful tool in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caorganic-chemistry.org The directing group, typically a Lewis basic moiety, coordinates to a metalating agent (commonly an organolithium reagent), facilitating deprotonation at the sterically most accessible adjacent position. baranlab.org

In the context of this compound, the ethoxy group possesses Lewis basic oxygen atoms that could potentially direct metalation to the C-4 position. The general mechanism for such a directed metalation is initiated by the coordination of an organolithium reagent, such as n-butyllithium or sec-butyllithium, to the oxygen of the ethoxy group. This brings the base in close proximity to the C-4 proton, leading to its abstraction and the formation of a 4-pyridyllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a new substituent at the C-4 position.

However, the directing ability of an ethoxy group is considered moderate compared to stronger directing groups like amides, carbamates, or sulfoxides. organic-chemistry.org Its effectiveness is influenced by several factors, including the reaction conditions and the presence of other substituents on the pyridine ring. In this specific molecule, the electronic effects of the chloro and iodo substituents, as well as the inherent reactivity of the pyridine ring, would play a significant role. The electron-withdrawing nature of the halogens and the pyridine nitrogen atom acidifies the ring protons, which can influence the regioselectivity of the deprotonation.

Competition between the directing effect of the ethoxy group and the inherent acidity of other ring protons is a key consideration. While the ethoxy group would favor metalation at C-4, the electronic environment of the pyridine ring might lead to deprotonation at other sites. Furthermore, the presence of the bulky iodine atom at the C-2 position could sterically hinder the approach of the metalating agent to the C-4 position, potentially diminishing the efficiency of the directed metalation.

While no specific studies on the directed metalation of this compound have been found, related transformations on substituted pyridines suggest that such a reaction is plausible. For instance, the directed ortho-metalation of various pyridine derivatives using different directing groups is a well-established synthetic strategy. nih.govharvard.edu

To illustrate the potential outcomes of an ethoxy-directed metalation of this compound, a hypothetical reaction scheme is presented below. This scheme outlines the expected steps of the reaction and the types of products that could be formed upon quenching the lithiated intermediate with an electrophile.

Hypothetical Reaction Scheme for Ethoxy-Directed Metalation

| Step | Description |

| 1. Coordination | The organolithium reagent (e.g., n-BuLi) coordinates to the oxygen atom of the ethoxy group at C-3. |

| 2. Deprotonation | The coordinated base abstracts the proton from the C-4 position, forming a 4-lithiated pyridine intermediate. |

| 3. Electrophilic Quench | The lithiated intermediate reacts with an added electrophile (E+) to form the C-4 substituted product. |

Potential Electrophiles and Resulting Products

| Electrophile (E+) | Resulting Functional Group at C-4 |

| CO2 | Carboxylic acid |

| DMF | Aldehyde |

| I2 | Iodine |

| Me3SiCl | Trimethylsilyl |

It is important to note that the successful implementation of this reaction would require careful optimization of reaction conditions, including the choice of solvent, temperature, and metalating agent, to favor the desired directed metalation pathway over other potential side reactions. The inherent reactivity of the C-I and C-Cl bonds towards organolithium reagents would also need to be considered, as halogen-lithium exchange could be a competing process.

Computational and Theoretical Studies of 6 Chloro 3 Ethoxy 2 Iodopyridine and Its Reactivity

Electronic Structure and Stability Analysis

Quantum chemical calculations, typically employing DFT with basis sets like B3LYP/6-311G+(d,p), are used to determine the energies and shapes of molecular orbitals. ias.ac.in For 6-chloro-3-ethoxy-2-iodopyridine, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest as they govern the molecule's reactivity. numberanalytics.comwikipedia.org

The electron-withdrawing halogens at the 2- and 6-positions are expected to lower the energy of the molecular orbitals. Conversely, the π-donating ethoxy group at the 3-position would raise the energy of the HOMO. The interplay of these effects determines the final orbital energies and the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and stability. Visualizing the contours of these frontier orbitals helps identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, in many substituted pyridines, the LUMO is often localized on the ring system, indicating its susceptibility to nucleophilic attack or its role in coordinating with transition metals during catalysis. researchgate.netresearchgate.net

| Substituent | Position | Primary Electronic Effect | Expected Impact on Molecular Orbitals |

| Iodine | 2 | Strong Inductive (-I), Weak Resonance (-M) | Lowers energy of HOMO and LUMO |

| Ethoxy | 3 | Strong Resonance (+M), Weak Inductive (-I) | Raises energy of HOMO |

| Chlorine | 6 | Strong Inductive (-I), Weak Resonance (+M) | Lowers energy of HOMO and LUMO |

This table is generated based on established principles of substituent effects in organic chemistry.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for rationalizing chemical reactions. wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another is key to predicting reaction feasibility. numberanalytics.comnumberanalytics.com For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Computational analysis of bond dissociation energies (BDEs) is crucial for predicting the molecule's stability and chemoselectivity in reactions. A key structural feature of this molecule is the presence of two different carbon-halogen bonds. The C-I bond at the 2-position is significantly weaker and therefore more labile than the C-Cl bond at the 6-position. This difference in BDE is the primary reason for the high chemoselectivity observed in cross-coupling reactions, where the C-I bond can be selectively functionalized.

| Bond | Typical BDE (kJ/mol) | Predicted Reactivity |

| C-I | ~270 | Highest |

| C-Br | ~330 | High |

| C-Cl | ~400 | Moderate |

| C-O | ~430 | Low |

Note: These are generalized values. Actual BDEs for this compound would require specific computational calculation.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry provides indispensable tools for mapping the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. researchgate.net This is particularly valuable for complex, multi-step processes like transition-metal-catalyzed cross-coupling reactions. youtube.com

The most synthetically valuable reactions for a molecule like this compound are palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). youtube.comlibretexts.org These reactions allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the halogenated positions.

Computational modeling of the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—can reveal the kinetic and thermodynamic factors that control the reaction. youtube.com The oxidative addition of the palladium(0) catalyst to the C-X bond is typically the rate-determining step. youtube.com DFT calculations consistently show that the energy barrier for oxidative addition to a C-I bond is much lower than that for a C-Cl bond. This large difference in activation energy allows for the highly selective functionalization of the 2-iodo position while leaving the 6-chloro substituent untouched. nih.gov Such computational insights are critical for designing reactions that proceed with high yield and selectivity, avoiding mixtures of products. acs.orgillinois.edu

Predicting selectivity is a major challenge in the synthesis of complex molecules. rsc.org For multi-substituted systems, computational models are essential for determining which reactive site will participate in a given transformation. nih.govrsc.org

In the case of this compound, the primary question of chemoselectivity revolves around the C-I versus C-Cl bonds. As established through experimental work on similar systems and supported by computational studies, the reactivity order in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. nih.gov Therefore, it is predicted that reactions with one equivalent of a coupling partner will occur exclusively at the 2-position.

| Reactive Site | Relative Reactivity | Predicted Outcome with 1 Eq. Reagent |

| 2-Iodo | High | Selective coupling at C2 |

| 6-Chloro | Low | No reaction at C6 |

This prediction is based on established reactivity trends for halopyridines in cross-coupling reactions. nih.gov

Computational methods can also predict regioselectivity in cases where multiple isomers could form. nih.gov By modeling the transition states for all possible reaction pathways, the path with the lowest activation energy can be identified, corresponding to the major product observed experimentally. researchgate.net This predictive power accelerates the development of efficient synthetic routes. rsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of a molecule influence its physical properties, crystal packing, and biological activity. Computational methods are used to explore the conformational landscape and predict the most stable arrangements.

For this compound, the main source of conformational flexibility is the rotation of the ethyl group around the C3-O bond. Conformational analysis, often performed by scanning the potential energy surface as a function of dihedral angles, can identify the lowest energy conformers. nih.govmdpi.com The preferred conformation will likely be one that minimizes steric repulsion between the ethoxy group and the bulky iodine atom at the adjacent C2 position. nih.gov Studies on similar substituted heterocycles show that such steric and electronic interactions determine the molecule's preferred shape in solution. nih.govbeilstein-journals.org

In the solid state, intermolecular interactions dictate the crystal structure. The presence of halogen atoms (I and Cl) and a pyridine nitrogen atom makes this compound a candidate for forming significant halogen bonds. nih.govcapes.gov.br The iodine atom, with its larger and more polarizable electron cloud, is a particularly effective halogen bond donor. acs.orgacs.org Computational tools like Molecular Electrostatic Potential (MEP) mapping can visualize the electropositive region (the σ-hole) on the halogen atoms, which interacts with nucleophilic sites like the nitrogen atom of a neighboring molecule. nih.govacs.org Reduced Density Gradient (RDG) analysis is another computational technique used to visualize and characterize weak non-covalent interactions. acs.orgnih.gov

Solvent Effects on Reactivity: A Computational Perspective

Theoretical Framework for Studying Solvent Effects

Computational investigations into solvent effects on the reactivity of a molecule like this compound typically employ one of two primary models: implicit or explicit solvent models.

Implicit Solvent Models: These models, often referred to as continuum models (e.g., Polarizable Continuum Model - PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is particularly effective at capturing the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, the dielectric constant of the solvent would be expected to significantly stabilize charged intermediates and transition states, thereby influencing reaction kinetics.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational model. This method is more computationally intensive but allows for the detailed study of specific short-range interactions, such as hydrogen bonding and solvent cage effects. For reactions involving this compound, explicit solvent models would be crucial for understanding reactions where specific coordination of solvent molecules to the pyridine nitrogen or the halogen atoms plays a key role in the reaction mechanism.

Often, a combination of both models, known as a hybrid or microsolvation approach, is utilized. Here, the first solvation shell is treated explicitly, while the bulk solvent is represented by a continuum. This can provide a balance between computational cost and accuracy.

Anticipated Solvent Effects on the Reactivity of this compound

The reactivity of this compound is dominated by the presence of two halogen atoms at positions 2 and 6, which are susceptible to nucleophilic substitution and are key sites for cross-coupling reactions. The ethoxy group at position 3 also influences the electronic properties of the pyridine ring. Computational studies would aim to quantify how different solvents modulate this reactivity.

Nucleophilic Aromatic Substitution (SNA_r): In a hypothetical SNAr reaction, a nucleophile would attack one of the carbon atoms bearing a halogen. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is a key determinant of the reaction rate.

Polar Protic vs. Aprotic Solvents: Polar aprotic solvents, such as DMSO or DMF, are generally expected to accelerate SNAr reactions by effectively solvating the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity. Polar protic solvents, like ethanol (B145695) or water, can solvate both the cation and the nucleophile, potentially reducing the nucleophile's reactivity through hydrogen bonding. However, they can also stabilize the charged Meisenheimer complex. Computational studies would quantify these competing effects by calculating the energies of the reactants, transition state, and intermediate in different solvent environments.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The C-I and C-Cl bonds of this compound are prime candidates for palladium-catalyzed cross-coupling reactions. The solvent can influence several steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The oxidative addition of the C-I or C-Cl bond to a low-valent palladium catalyst is often the rate-determining step. The polarity of the solvent can influence the stability of the resulting Pd(II) complex. Computational models could predict the activation barriers for the oxidative addition at both the C-I and C-Cl bonds in various solvents, thus providing insight into the chemoselectivity of the reaction. It is generally observed that the more polarizable C-I bond is more reactive than the C-Cl bond.

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center is also sensitive to the solvent. The solvent can affect the solubility and reactivity of the coupling partners and the stability of the intermediates involved.

A hypothetical computational study might compare a nonpolar solvent like toluene (B28343) with a polar aprotic solvent like DMF. The findings could be presented in a table summarizing the calculated activation energies for the key steps of the reaction.

Table 1: Hypothetical Calculated Activation Energies (in kcal/mol) for the Rate-Determining Step of a Suzuki-Miyaura Coupling Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant | Oxidative Addition (C-I) | Oxidative Addition (C-Cl) |

| Toluene | 2.4 | 22.5 | 30.1 |

| THF | 7.6 | 21.8 | 29.5 |

| DMF | 36.7 | 20.2 | 28.3 |

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes to demonstrate how computational findings on solvent effects would be presented. No experimental or computational data for this specific reaction of this compound was found in the public domain.

The hypothetical data in Table 1 illustrates that a more polar solvent like DMF could lower the activation energy for the oxidative addition step, thereby increasing the reaction rate. The significant difference in activation energies between the C-I and C-Cl bonds would also be computationally quantifiable, explaining the observed chemoselectivity for the reaction at the more labile C-I bond.

Applications of 6 Chloro 3 Ethoxy 2 Iodopyridine As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Systems

The structural framework of 6-chloro-3-ethoxy-2-iodopyridine makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems. The presence of two distinct halogen atoms at the 2- and 6-positions, along with the activating ethoxy group at the 3-position, allows for a range of selective transformations to build intricate molecular scaffolds.

Pyridine-Fused Polycycles

The synthesis of pyridine-fused polycycles is a significant area of research due to the prevalence of these motifs in pharmaceuticals, natural products, and materials science. The reactivity of dihalopyridines is often exploited to construct such systems. For instance, 2,6-dihalopyridines can undergo sequential cross-coupling reactions to introduce various substituents, which can then participate in intramolecular cyclization reactions to form fused rings.

While direct examples involving this compound are not extensively documented, the general strategy for creating fused systems from similar dihalopyridines is well-established. For example, a common approach involves a Sonogashira coupling at one of the halogenated positions, followed by an intramolecular cyclization. The differential reactivity of the iodo and chloro groups in this compound is particularly advantageous. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 2-position. The introduced group can then be elaborated and cyclized onto the pyridine (B92270) ring or a neighboring substituent.

A representative, albeit analogous, synthetic approach is the synthesis of bisbenzofuro[2,3-b:3',2'-e]pyridines (BBZFPys) from 2,6-dichloropyridines through a sequential double substitution followed by a palladium-catalyzed intramolecular C-H/C-H oxidative coupling. worktribe.com This highlights a potential pathway where this compound could be similarly utilized.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Sequential Sonogashira Coupling and Cyclization | 1. Alkyne, Pd catalyst, Cu(I) co-catalyst, base2. Cyclization catalyst/conditions | Furo[2,3-b]pyridines, Thieno[2,3-b]pyridines |

| Intramolecular Heck Reaction | Pd catalyst, base | Naphthyridines, Azacarbazoles |

| Pictet-Spengler type Reaction | Acid or base catalyst | Pyrido-fused isoquinolines |

Scaffolds for Diverse N-Heterocyclic Architectures

Nitrogen-containing heterocyclic architectures are of immense interest in medicinal chemistry due to their presence in a vast number of bioactive molecules. researchgate.netgrafiati.com The this compound scaffold can serve as a starting point for the generation of a wide array of N-heterocycles. The ability to selectively functionalize the 2- and 6-positions allows for the introduction of various side chains and ring systems.

For example, the synthesis of terpyridines, which are important ligands in coordination chemistry and materials science, often utilizes 2,6-dihalopyridines as key building blocks. nih.govrsc.org Stille or Suzuki cross-coupling reactions can be employed to couple pyridine units together. In the case of this compound, one could envision a selective Stille coupling at the 2-iodo position with a stannylated pyridine, followed by a second coupling at the 6-chloro position with another pyridine unit to construct unsymmetrical terpyridine derivatives. The ethoxy group at the 3-position would electronically and sterically influence the properties of the resulting ligand.

Furthermore, the development of gold-catalyzed annulation reactions has opened new avenues for constructing complex N-heterocyclic architectures from functionalized precursors. rsc.org Ynamides, for instance, can undergo gold-catalyzed cyclization to form various fused indole (B1671886) and furoindole systems. rsc.org A suitably functionalized derivative of this compound could potentially serve as a substrate in such advanced cyclization strategies.

Precursor for Polyfunctionalized Pyridine Derivatives

The true synthetic utility of this compound lies in its capacity to serve as a precursor for a multitude of polyfunctionalized pyridine derivatives. The orthogonal reactivity of the iodo and chloro substituents is the key to achieving this molecular diversity.

Synthesis of Libraries of Substituted Pyridines

The generation of chemical libraries of related compounds is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for creating libraries of 2,3,6-trisubstituted pyridines. The differential reactivity of the C-I and C-Cl bonds allows for a sequential and controlled introduction of various functional groups.

A typical strategy would involve the initial functionalization of the more reactive 2-iodo position via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. The resulting 2-substituted-3-ethoxy-6-chloropyridine can then undergo a second, distinct transformation at the 6-chloro position. This stepwise approach allows for the creation of a diverse matrix of compounds by varying the reagents used in each step. The development of methods for the synthesis of bifunctional complexes using a split-and-mix approach with tagged building blocks further underscores the importance of such versatile scaffolds in library synthesis. google.com

| Position | Reaction Type | Exemplary Reagents |

| 2 (Iodo) | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, Base |

| 2 (Iodo) | Sonogashira Coupling | Terminal alkynes, PdCl₂(PPh₃)₂, CuI, Base |

| 2 (Iodo) | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base |

| 6 (Chloro) | Nucleophilic Aromatic Substitution | Alkoxides, Thiolates |

| 6 (Chloro) | Suzuki Coupling | Arylboronic acids, more active Pd catalyst/conditions |

| 6 (Chloro) | Buchwald-Hartwig Amination | Amines, more active Pd catalyst/conditions |

Diversification through Sequential Functionalization

The sequential functionalization of 2,6-dihalopyridines is a powerful strategy for accessing complex substitution patterns that would be difficult to achieve through other means. worktribe.comresearchgate.net The distinct reactivity of the halogens in this compound allows for a high degree of control over the synthetic sequence.

For example, a Suzuki coupling can be performed selectively at the 2-iodo position under standard conditions. The resulting 2-aryl-3-ethoxy-6-chloropyridine can then be subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the less reactive 6-chloro position, often requiring a more active catalyst system. This stepwise approach provides access to a wide range of 2,6-disubstituted-3-ethoxypyridines with diverse functionalities. The selective synthesis of asymmetric pyridine-2,6-diamines from 2,6-dihalopyridines in a "one-pot" fashion has been demonstrated, further highlighting the utility of this sequential approach. researchgate.net

Role in Complex Molecular Synthesis as a Key Intermediate

While no specific total synthesis has been reported that explicitly uses this compound as a key intermediate, the synthetic potential of this building block in the context of complex molecule synthesis is evident from the chemistry of related compounds. Dihalopyridines are frequently employed as central scaffolds in the synthesis of complex natural products and pharmaceutically active molecules.

The ability to introduce multiple functional groups in a controlled manner makes this compound an attractive intermediate for the synthesis of highly decorated pyridine cores found in various bioactive compounds. For instance, the synthesis of ligands for protein-tyrosine kinases has been shown to involve the selective functionalization of dihaloquinolines, a related heterocyclic system. The principles of selective cross-coupling reactions are directly transferable to the pyridine series.

The strategic placement of the ethoxy group at the 3-position can also play a crucial role in directing metallation reactions or influencing the conformation of the final molecule, which can be critical for biological activity. The use of frustrated Lewis pairs for the functionalization of N-heterocycles represents an emerging area where such pre-functionalized pyridines could find application. d-nb.info

Building Block for Biologically Relevant Scaffolds

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals, acting as key pharmacophores in a wide range of biologically active molecules. nih.govresearchgate.netbeilstein-journals.org The this compound scaffold provides a gateway to a diverse array of more complex pyridine-containing structures.

The general synthetic utility of dihalopyridines in constructing biologically relevant molecules is well-established. For example, palladium-catalyzed amination reactions on 2-chloro-3-iodopyridine (B15675) have been successfully employed to introduce amine functionalities, a common feature in many bioactive compounds. google.com Similarly, Suzuki and Heck coupling reactions are frequently used to form carbon-carbon bonds, allowing for the introduction of various aryl and vinyl groups. uwindsor.ca

The likely synthetic pathway to this compound would involve the etherification of 6-chloro-2-iodo-3-hydroxypyridine. The synthesis of this precursor has been reported, starting from 5-amino-2-chloropyridine (B41692). thno.org This multi-step process highlights the accessibility of this class of compounds for further synthetic exploration.

Table 1: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-chloro-3-ethoxypyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-6-chloro-3-ethoxypyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-6-chloro-3-ethoxypyridine |

| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-6-chloro-3-ethoxypyridine |

Precursor for Advanced Materials

The application of pyridine-containing compounds extends beyond the life sciences into the realm of materials science. Pyridine derivatives are utilized in the synthesis of organic light-emitting diodes (OLEDs), dyes, and other functional materials. researchgate.net The highly substituted nature of this compound makes it a potential candidate for the synthesis of novel materials with tailored electronic and photophysical properties. The ability to selectively functionalize the pyridine ring at two different positions allows for the construction of conjugated systems, which are often the basis for organic electronic materials. However, specific research detailing the use of this compound in this context is not yet prominent in the literature.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound lends itself to the development of new and efficient synthetic methods. The differential reactivity of the C-I and C-Cl bonds under palladium catalysis is a prime area for methodological exploration. google.comuwindsor.ca Chemists can devise one-pot, sequential cross-coupling reactions to introduce two different substituents in a controlled manner.

For example, a synthetic strategy could involve an initial, milder palladium-catalyzed reaction targeting the C-I bond, followed by a second, more forcing cross-coupling at the C-Cl bond. This would provide a streamlined approach to highly substituted pyridines, which would otherwise require more lengthy and less efficient synthetic routes. The development of such methodologies is crucial for accelerating the discovery of new chemical entities with potential applications in various fields.

While specific studies focused on developing new synthetic methods using this compound are not extensively documented, the principles of its reactivity are well-grounded in the broader context of heterocyclic chemistry. nih.govnih.gov The exploration of its full synthetic potential remains an active area of research.

Future Research Directions and Unresolved Challenges in the Chemistry of 6 Chloro 3 Ethoxy 2 Iodopyridine

Development of Highly Stereoselective Transformations

A paramount challenge in contemporary organic synthesis is the control of stereochemistry. For 6-Chloro-3-ethoxy-2-iodopyridine, the development of highly stereoselective transformations is a critical frontier. The inherent chirality of many target molecules, particularly in the pharmaceutical industry, demands synthetic methods that can introduce chiral centers with high precision.

Future research should focus on:

Asymmetric Catalysis: The application of asymmetric catalysis to functionalize the pyridine (B92270) ring of this compound is a promising yet underexplored area. nih.govnih.gov Research into chiral transition-metal catalysts, such as those based on iridium or rhodium, could enable enantioselective C-H functionalization or cross-coupling reactions. acs.orgthieme-connect.de For instance, the development of chiral ligands that can effectively coordinate to the pyridine nitrogen without being inhibited by its electronic properties is a significant hurdle to overcome. nih.gov

Chiral Auxiliaries: The use of traceless chiral auxiliaries attached to the pyridine scaffold offers another avenue for stereocontrol. nih.gov These auxiliaries can direct the stereochemical outcome of a reaction and then be cleanly removed, providing access to enantioenriched products.

Diastereoselective Reactions: Investigating diastereoselective reactions, such as those involving the addition of chiral nucleophiles to the pyridine ring or its derivatives, could lead to the synthesis of complex, stereochemically defined molecules. mdpi.com

A significant challenge lies in the inherent reactivity of the pyridine nucleus and the potential for catalyst deactivation or competing side reactions. Overcoming these obstacles will require the design of novel catalyst systems and a deeper understanding of the reaction mechanisms at play.

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The judicious choice of a catalyst is often the key to unlocking new and efficient chemical transformations. For this compound, the exploration of novel catalytic systems holds immense potential for enhancing its reactivity and expanding its synthetic utility.

Future research directions in this area should include:

Ligand-Free Catalysis: The development of ligand-free catalytic systems for cross-coupling reactions offers advantages in terms of cost-effectiveness and ease of product purification. rsc.org Investigating the use of non-ligated palladium or other transition metals for reactions involving this compound could lead to more sustainable and practical synthetic methods.

Photoredox Catalysis: The use of light to drive chemical reactions, known as photoredox catalysis, has emerged as a powerful tool in organic synthesis. nih.gov Exploring the application of photoredox catalysis to the functionalization of this compound could open up new avenues for C-H activation and other transformations. acs.org

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable transformations that are not possible with a single catalyst. Investigating dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, could lead to novel and efficient methods for the functionalization of this compound.

A major challenge in this area is the "2-pyridyl problem," where the coordination of the pyridine nitrogen to the metal center can inhibit catalytic activity in cross-coupling reactions. nih.govnih.gov Designing catalysts that can overcome this issue is a critical area of research. Additionally, the development of catalysts that are tolerant of the various functional groups present in complex molecules is essential for the broad applicability of these methods. mit.edu

Elucidation of Subtle Electronic and Steric Effects on Reaction Outcomes

A deep understanding of the interplay between electronic and steric effects is fundamental to predicting and controlling the outcomes of chemical reactions. For a molecule like this compound, with its varied substituents, these effects can be particularly nuanced.

Future research should aim to:

Computational Modeling: Employing quantum-chemical calculations can provide valuable insights into the electronic structure and reactivity of this compound and its reaction intermediates. researchgate.net These computational studies can help to rationalize observed reactivity patterns and guide the design of new experiments.

Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic investigations are crucial for understanding the factors that govern reaction rates and selectivity. nih.gov These studies can help to identify rate-determining steps and elucidate the role of different substituents in influencing reaction pathways.

Systematic Structure-Activity Relationship Studies: Systematically varying the substituents on the pyridine ring and studying the impact on reaction outcomes can provide a wealth of information about electronic and steric effects. rsc.orgrsc.org This approach can help to build predictive models for the reactivity of substituted pyridines.

A key challenge is to disentangle the often-convoluted contributions of steric hindrance and electronic effects. thieme-connect.comacs.org For example, the electron-withdrawing nature of the chlorine atom and the steric bulk of the ethoxy and iodo groups can have opposing or synergistic effects on reactivity, depending on the specific reaction conditions. A thorough understanding of these subtle interactions is essential for the rational design of new and selective transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-3-ethoxy-2-iodopyridine, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via halogenation and alkoxylation of pyridine derivatives. For example, iodination at the 2-position can be achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst, while ethoxy substitution at the 3-position may involve nucleophilic aromatic substitution (SNAr) under alkaline conditions. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and steric/electronic effects of substituents .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize catalyst loading (e.g., CuI for Ullmann-type couplings) to minimize byproducts .

Q. How can researchers ensure purity and structural fidelity of this compound after synthesis?

- Methodological Answer : Purification methods include column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures. Structural confirmation requires a combination of H/C NMR (to verify ethoxy and chloro groups), mass spectrometry (HRMS for molecular ion validation), and elemental analysis. Purity ≥95% should be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Store in a dry, inert atmosphere (argon) at 2–8°C to prevent degradation. Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate for iodine residues) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound for catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO/LUMO energies) and reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura). Compare iodine’s leaving-group ability with bromo/fluoro analogs to optimize catalytic turnover .

- Data Analysis : Correlate computed Mulliken charges with experimental reaction rates to validate models .

Q. How should researchers resolve contradictions in reported catalytic activity data for this compound in C–N coupling reactions?

- Methodological Answer : Discrepancies may arise from ligand choice (e.g., Xantphos vs. BINAP), solvent effects (polar aprotic vs. ethers), or trace moisture. Conduct controlled experiments varying one parameter at a time. Use statistical tools (ANOVA) to identify significant variables. Cross-reference with literature using the FINER criteria (Feasible, Novel, Ethical) to prioritize hypotheses .

- Example : If Study A reports 85% yield (DMF, 100°C) and Study B reports 60% (THF, 80°C), replicate both conditions with standardized reagents to isolate solvent/temperature effects .

Q. What strategies optimize regioselectivity in functionalizing this compound for medicinal chemistry applications?

- Methodological Answer : Utilize directing groups (e.g., pyridine N-oxide) to enhance selectivity at the 4- or 5-positions. For Pd-catalyzed couplings, screen ligands (e.g., BrettPhos, SPhos) to favor C–I over C–Cl activation. Characterize regioselectivity via H NMR coupling constants or X-ray crystallography .

- Case Study : Compare Sonogashira coupling outcomes using Pd(PPh) vs. PdCl(dppf) to assess ligand-dependent selectivity .

Research Design & Data Interpretation

Q. How can the PICO framework structure a study on this compound’s role in antimicrobial drug discovery?

- Methodological Answer :

- Population : Gram-positive bacteria (e.g., S. aureus).

- Intervention : Derivatives of this compound with varying substituents.

- Comparison : Standard antibiotics (e.g., ampicillin).

- Outcome : Minimum Inhibitory Concentration (MIC) values.

Use MIC assays (broth microdilution) and log-rank tests for statistical significance. Validate mechanisms via bacterial membrane permeability assays (SYTOX Green uptake) .

Q. What methodologies address ethical challenges in sharing spectral data for this compound while complying with open-science mandates?

- Methodological Answer : Anonymize datasets by removing proprietary synthesis details. Use repositories like Zenodo with CC-BY licenses for public access. Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) and document metadata (e.g., NMR solvent, spectrometer frequency) to ensure reproducibility .

Tables for Comparative Analysis

| Synthetic Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Halogenation (NIS, HSO) | DCM, 0°C → RT, 12 h | 78 | |

| SNAr Ethoxylation | EtONa, DMF, 80°C, 6 h | 65 |

| Characterization Technique | Parameter Analyzed | Acceptance Criteria |

|---|---|---|

| HPLC | Purity (UV 254 nm) | ≥95% |

| HRMS | Molecular ion ([M+H]) | Δ < 5 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.